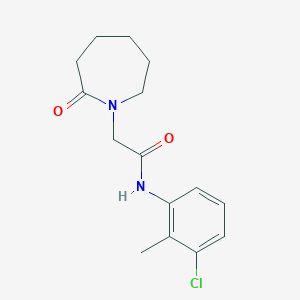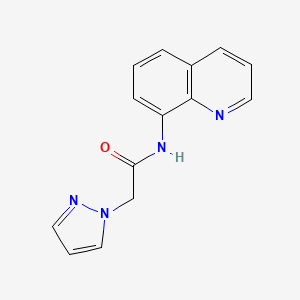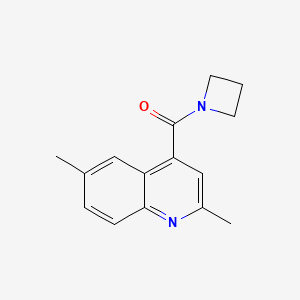
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as clozapine-N-oxide (CNO), is a chemical compound that is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a synthetic compound that was first synthesized in 1974 by the pharmaceutical company Sandoz. Since then, CNO has been extensively studied for its ability to selectively activate or inhibit neurons in the brain, making it a valuable tool for studying the neural circuits that underlie behavior and cognition.
作用机制
CNO acts as an agonist for the DREADD system by binding to the modified GPCR and activating downstream signaling pathways. The DREADD system can be used to selectively activate or inhibit neurons in the brain, depending on the type of DREADD expressed and the signaling pathway activated.
Biochemical and Physiological Effects
CNO has been shown to have a number of biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that CNO can activate or inhibit specific populations of neurons in the brain, leading to changes in behavior and cognition. In vitro studies have shown that CNO can modulate the activity of neurons in culture, leading to changes in synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
The use of CNO in scientific research has several advantages and limitations. One advantage is that CNO is a selective agonist for the DREADD system, allowing for selective activation or inhibition of specific populations of neurons. Another advantage is that CNO has a relatively long half-life in vivo, allowing for sustained activation or inhibition of neurons. One limitation is that CNO can have off-target effects in vivo, leading to unintended activation or inhibition of neurons. Another limitation is that the DREADD system requires genetic manipulation of neurons, which can be time-consuming and technically challenging.
未来方向
There are several future directions for research on CNO and the DREADD system. One direction is to develop new DREADDs with improved selectivity and potency. Another direction is to use the DREADD system to study the neural circuits that underlie complex behaviors and cognitive processes. Additionally, the DREADD system could be used to develop new therapies for neurological and psychiatric disorders.
合成方法
CNO can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-amino-1-cyclohexanol to form 2-(2-chlorobenzylamino)-1-cyclohexanol. This intermediate is then reacted with phosgene to form the corresponding chloroformate, which is then reacted with 2-oxoazepane to form CNO.
科学研究应用
CNO is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a selective agonist for the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) system, which is a genetic tool that allows researchers to selectively activate or inhibit neurons in the brain. The DREADD system involves the expression of a modified G protein-coupled receptor (GPCR) that is activated by CNO but not by endogenous ligands. By expressing DREADDs in specific populations of neurons, researchers can selectively activate or inhibit these neurons using CNO.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-3-4-7-12(11)16-13(18)10-17-9-5-1-2-8-14(17)19/h3-4,6-7H,1-2,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOMHLFNAXFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)




